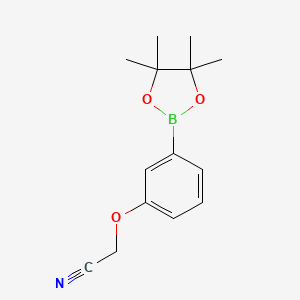

2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetonitrile

Description

Systematic Nomenclature and Molecular Formula

The compound is systematically named 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetonitrile , with the IUPAC name reflecting its boronic ester core and cyano-substituted acetonitrile side chain. Key identifiers include:

- CAS Registry Number : 936250-18-9

- Molecular Formula : C₁₄H₁₈BNO₃

- Molecular Weight : 259.11 g/mol

- Synonyms : 3-Cyanomethoxyphenylboronic acid pinacol ester, [3-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)-phenoxy]-acetonitrile

| Property | Value/Description | Source |

|---|---|---|

| CAS Number | 936250-18-9 | |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC#N | |

| InChI Key | DROXVQHBOYMKPQ-UHFFFAOYSA-N |

Table 1 : Core molecular identifiers and structural descriptors.

Stereochemical Configuration and Conformational Analysis

The compound features a pinacol boronic ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), which is planar due to the oxygen-boron-oxygen (O-B-O) motif. This planarity arises from the sp² hybridization of boron, stabilized by conjugation with the adjacent oxygen atoms. The phenyl ring adopts a substituted benzene geometry , with the boronic ester group at the meta position relative to the acetonitrile-substituted ether linkage.

The cyano group (-C≡N) contributes electron-withdrawing effects, influencing the electronic distribution of the molecule. Conformational analysis suggests minimal steric hindrance due to the planar boronate group, as supported by computational studies on related pinacol boronic esters.

Crystallographic Structure Determination

While specific crystallographic data for this compound are not reported in the provided sources, structural insights can be inferred from analogous pinacol boronic esters. For example, the dioxaborolane ring typically exhibits a six-membered ring with alternating single and double bonds, as confirmed in X-ray crystallography studies of related compounds. The phenyl ring is expected to show coplanarity with the boronate group, enabling efficient π-conjugation.

Spectroscopic Fingerprint Analysis

Nuclear Magnetic Resonance (NMR)

Though explicit NMR data for this compound are unavailable, characteristic signals can be predicted based on functional groups:

Infrared (IR) Spectroscopy

Key absorption bands include:

Mass Spectrometry (MS)

The molecular ion peak at m/z 259 ([M]⁺) is expected, with fragmentation patterns reflecting cleavage of the boronate ester and cyano groups.

Table 2 : Predicted spectroscopic features.

| Technique | Key Peaks/Signals | Functional Group |

|---|---|---|

| ¹H NMR | δ 1.3–1.5 (12H, singlet) | Pinacol methyl |

| ¹H NMR | δ 4.2–4.5 (2H, singlet) | Methoxy |

| IR | ~2250 cm⁻¹ (C≡N) | Cyano |

| MS | m/z 259 ([M]⁺) | Molecular ion |

Properties

IUPAC Name |

2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BNO3/c1-13(2)14(3,4)19-15(18-13)11-6-5-7-12(10-11)17-9-8-16/h5-7,10H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DROXVQHBOYMKPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00592137 | |

| Record name | [3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936250-18-9 | |

| Record name | [3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The preparation of 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetonitrile typically involves:

- Formation of the boronate ester on the aromatic ring, usually through borylation of an aryl halide or direct borylation of an aryl C–H bond.

- Introduction of the phenoxyacetonitrile group via nucleophilic substitution or coupling reactions.

Synthesis via Borylation of Aryl Halides

One common approach starts from 3-bromophenol derivatives, where the bromine atom is replaced by a boronate ester group. This can be achieved by:

- Mixture of 3-bromophenol or 3-bromophenyl derivatives with bis(pinacolato)diboron under palladium catalysis.

- Use of bases such as potassium carbonate and solvents like acetonitrile or dioxane.

- Reaction temperatures typically range from 80°C to 100°C for several hours.

This method yields 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol intermediates, which can be further functionalized.

Etherification to Form Phenoxyacetonitrile

The phenoxyacetonitrile moiety is introduced by:

- Nucleophilic substitution of the phenolic hydroxyl group with a suitable acetonitrile derivative bearing a leaving group (e.g., bromoacetonitrile).

- The reaction is typically carried out in the presence of a base such as potassium carbonate or sodium hydride.

- Solvents like acetonitrile or DMF are used to facilitate the reaction.

- Mild heating (50–80°C) for several hours ensures completion.

This step yields the target compound this compound.

Alternative Approaches: Direct Coupling and Catalytic Methods

Recent literature reports nickel- or palladium-catalyzed coupling reactions that combine:

- Cyclopropanol derivatives or bromomethyl boronate esters with aryl halides.

- Use of nickel bromide dimethoxyethane complex (NiBr2·DME) with ligands and bases like potassium carbonate.

- Anhydrous acetonitrile as solvent with reaction times up to 24 hours at mild temperatures.

- Purification by flash chromatography yields high-purity boronate esters with functionalized side chains.

Such methods offer improved yields and selectivity, reducing the number of synthetic steps.

Data Table: Representative Reaction Conditions for Preparation

Detailed Research Findings

Wu et al. (2021) demonstrated the synthesis of related boronate esters via palladium-catalyzed borylation, followed by nucleophilic substitution to install the phenoxyacetonitrile group. Their study included crystallographic and vibrational analysis confirming the structure and purity of the synthesized compounds.

PubChem data confirms the chemical identity and alternative names for the compound, indicating its structural characterization and availability for synthetic applications.

A nickel-catalyzed method described in the literature uses 2-(bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a key reagent to introduce the boronate ester moiety efficiently under mild conditions, offering an alternative to palladium catalysis with comparable yields and selectivity.

Patented processes emphasize the use of Suzuki coupling reactions and other cross-coupling techniques to functionalize the aromatic ring with boronate esters and subsequent derivatization to achieve the target compound.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.

Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to a variety of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

Major products formed from these reactions include boronic acids, amines, and various substituted phenoxy derivatives. These products are valuable intermediates in organic synthesis and materials science .

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis, particularly in the formation of carbon-boron bonds. The presence of the dioxaborolane moiety allows for efficient coupling reactions with various electrophiles, making it an essential component in the synthesis of complex organic molecules.

Table 1: Common Reactions Involving 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetonitrile

| Reaction Type | Description |

|---|---|

| Suzuki Coupling | Utilized for cross-coupling reactions with aryl halides to form biaryl compounds. |

| Borylation | Acts as a borylating agent to introduce boron into organic molecules. |

| Nucleophilic Substitution | Participates in nucleophilic substitution reactions due to its reactive acetonitrile group. |

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as a pharmacophore due to its ability to modulate biological activity. The boron atom plays a crucial role in enhancing the bioavailability and selectivity of drug candidates.

Case Study: Anticancer Activity

Recent studies have indicated that derivatives of boron-containing compounds exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. The incorporation of this compound into drug design has shown promise in targeting cancer cells while minimizing effects on healthy tissues .

Material Science

The compound's ability to form stable complexes with various substrates makes it valuable in material science applications. It can be utilized in the development of sensors and catalysts due to its unique electronic properties.

Table 2: Material Science Applications

| Application | Description |

|---|---|

| Sensor Development | Used in the fabrication of chemical sensors due to its selective binding properties. |

| Catalysis | Acts as a catalyst or catalyst precursor in various chemical reactions. |

Mechanism of Action

The mechanism of action of 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetonitrile involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating reactions such as cross-coupling and substitution. This coordination ability is crucial for its effectiveness in catalytic and therapeutic applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Isomers

2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetonitrile (CAS 936250-19-0)

- Structure : Boronate ester at the ortho position of the phenyl ring.

- Molecular Formula: C₁₄H₁₈BNO₃ (identical to the target compound).

- Key Differences: Altered steric and electronic properties due to the proximity of the boronate ester and phenoxyacetonitrile groups. Lower similarity score (0.95) compared to the target compound (CAS 936250-18-9, similarity 0.98) .

- Applications : Less commonly reported in cross-coupling reactions, likely due to steric hindrance limiting reactivity .

2-(5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetonitrile (CAS 1256359-92-8)

- Structure : Boronate ester at the para position with an additional methoxy substituent.

- Molecular Formula: C₁₅H₂₀BNO₄.

- Higher molecular weight (273.14 g/mol) compared to the target compound .

Functional Group Variants

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS 214360-46-0)

- Structure: Replaces phenoxyacetonitrile with a benzonitrile group.

- Molecular Formula: C₁₃H₁₆BNO₂.

- Key Differences :

- Applications : Used in synthesizing nitrile-containing biaryl pharmaceuticals .

Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propanoate (CAS N/A)

- Structure: Ethyl propanoate ester replaces acetonitrile.

- Molecular Formula : C₁₇H₂₅BO₅.

- Key Differences :

- Ester group increases hydrophobicity and alters reactivity in nucleophilic substitutions.

- Synthesized via cesium carbonate-mediated alkylation in THF .

Biological Activity

2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetonitrile is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on existing research findings and case studies.

- Molecular Formula : C14H18BNO3

- Molecular Weight : 261.11 g/mol

- CAS Number : 17998911

- Structure : The compound features a phenoxy group linked to an acetonitrile moiety with a dioxaborolane substituent which is critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The boron atom in the dioxaborolane structure can form reversible covalent bonds with nucleophiles in biological systems, influencing enzyme activity and cellular signaling pathways.

Anticancer Activity

Recent studies have indicated that compounds containing dioxaborolane moieties exhibit significant anticancer properties. For instance:

- Inhibition of Tumor Growth : Research involving similar boron compounds has shown that they can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The specific IC50 values for related compounds range from 0.1 to 10 µM against various cancer cell lines .

- Mechanistic Insights : The mechanism often involves the inhibition of key signaling pathways such as the PI3K/Akt/mTOR pathway which is crucial for cell survival and growth .

Antiviral Activity

Emerging evidence suggests that boron-containing compounds may also possess antiviral properties:

- Viral Replication Inhibition : Some studies have demonstrated that similar structures can effectively reduce viral loads in infected models, indicating potential use in antiviral therapies .

Toxicity and Safety Profile

The safety profile of boron compounds is essential for their therapeutic application:

- Acute Toxicity Studies : Toxicological assessments have shown that certain derivatives exhibit low acute toxicity in vivo. For example, related compounds were administered at doses up to 40 mg/kg without significant adverse effects .

Case Studies

Q & A

Q. What are the recommended synthetic routes for preparing 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetonitrile?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or nucleophilic substitution. For example:

- Method A : React a boronic ester precursor (e.g., 3-bromo-phenoxyacetonitrile) with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₂CO₃) in dioxane/water at 55–80°C .

- Method B : Substitute a halogenated phenoxyacetonitrile with a boronate ester under mild alkaline conditions.

Key considerations : Use degassed solvents to prevent boronic ester oxidation and monitor reaction progress via TLC or HPLC .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : Analyze ¹H, ¹³C, and ¹¹B NMR spectra to confirm the boronic ester group (δ ~1.3 ppm for pinacol methyl groups) and nitrile moiety (δ ~110-120 ppm in ¹³C) .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% recommended for synthetic intermediates) .

- Elemental Analysis : Verify C, H, and N content against theoretical values (e.g., C: 66.01%, H: 7.38%, N: 5.13% based on C₁₅H₂₀BNO₃) .

Q. What precautions are necessary for handling and storing this compound?

Q. How is this compound utilized in cross-coupling reactions?

The boronic ester group enables Suzuki-Miyaura coupling with aryl halides. Example protocol:

- Combine the compound (1.2 eq) with an aryl bromide (1 eq), Pd(PPh₃)₄ (5 mol%), and Na₂CO₃ (2 eq) in DME/H₂O (3:1).

- Heat at 80°C for 12–24 hours. Isolate via extraction and purify by column chromatography (hexane/EtOAc) .

Advanced Research Questions

Q. How can reaction yields be optimized in large-scale syntheses?

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂, PdCl₂(dtbpf)) and ligands (e.g., SPhos, XPhos) to enhance turnover .

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF, dioxane) for improved solubility of boronate intermediates .

- Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to <1 hour while maintaining >90% yield .

Q. What mechanistic insights exist for the hydrolysis of the boronic ester group?

Q. What role does this compound play in developing fluorescent materials?

The nitrile and boronic ester groups serve as electron-withdrawing units in donor-acceptor systems. Example application:

Q. How does substituent variation on the phenyl ring affect reactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.